molecular formula C14H18O2 B1324657 3-[(4-Methoxyphenyl)methyl]cyclohexanone CAS No. 898785-44-9

3-[(4-Methoxyphenyl)methyl]cyclohexanone

Cat. No.: B1324657
CAS No.: 898785-44-9
M. Wt: 218.29 g/mol
InChI Key: HRUCIIVYHABPSG-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]cyclohexanone is an organic compound with the molecular formula C14H18O2. It is a derivative of cyclohexanone, where a 4-methoxybenzyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]cyclohexanone involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzylcyclohexanone
  • 4-Methoxybenzylcyclohexanone
  • Methoxetamine (an analogue of ketamine)

Uniqueness

3-[(4-Methoxyphenyl)methyl]cyclohexanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-[(4-Methoxyphenyl)methyl]cyclohexanone, a compound with the molecular formula C14H18O2C_{14}H_{18}O_2, is a derivative of cyclohexanone characterized by the presence of a 4-methoxybenzyl group. This unique structure endows it with distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclohexanone ring substituted with a methoxyphenyl group, which influences its reactivity and biological interactions. The structural formula can be represented as follows:

IUPAC Name 3[(4methoxyphenyl)methyl]cyclohexan1one\text{IUPAC Name }3-[(4-methoxyphenyl)methyl]cyclohexan-1-one

Key Properties

  • Molecular Weight : 218.29 g/mol
  • Melting Point : Not specified in available literature
  • Solubility : Soluble in organic solvents such as ethanol and dimethylformamide (DMF)

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base like sodium hydride or potassium carbonate, often using DMF or tetrahydrofuran as solvents under reflux conditions. This method allows for efficient formation and purification through recrystallization or chromatography .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as a ligand for various receptors or enzymes. This interaction may modulate enzymatic activity and influence cellular signaling pathways, contributing to its pharmacological effects.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives related to this compound possess antimicrobial properties against various bacterial strains, although specific data for this compound remains limited .
  • Cytotoxic Effects : In vitro studies have demonstrated that related compounds can induce cytotoxicity in cancer cell lines. For instance, pyrimidine derivatives similar to this compound showed significant cytotoxic effects against HeLa and K562 cell lines . While direct studies on this compound are scarce, its structural similarity suggests potential anticancer activity.

Case Studies

  • Cytotoxicity Testing : A study involving structural analogs reported IC50 values indicating effective cytotoxicity against gastric adenocarcinoma cells (AGS) and glioblastoma cells (A172) . Although specific data for this compound was not provided, these findings suggest a potential for similar activity.
  • Antimicrobial Testing : Investigations into related compounds revealed varying degrees of antimicrobial efficacy against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed but specific data for this compound are not yet available .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3-MethoxybenzylcyclohexanoneCyclohexanone derivativeAntimicrobial properties
4-MethoxybenzylcyclohexanoneCyclohexanone derivativeCytotoxic effects
MethoxetamineKetamine analogueAntidepressant effects

Q & A

Q. Basic: What are the standard synthetic routes for 3-[(4-Methoxyphenyl)methyl]cyclohexanone?

A common method involves the reaction of cyclohexanone with the carbanion of 4-methoxyphenyl acetonitrile under phase-transfer catalysis (PTC). Catalysts like polyethylene glycol-400 (PEG-400) or Aliquate-336 facilitate the nucleophilic addition, yielding the target compound with high regioselectivity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts such as over-alkylated derivatives .

Q. Advanced: How can competing reaction pathways during synthesis be analyzed and controlled?

Competing pathways, such as over-reduction or unintended cyclization, can be monitored using gas chromatography (GC) to track product distribution. For example, in acid-catalyzed dehydration reactions, Zaitsev’s rule may not strictly apply due to steric or electronic factors, leading to mixtures of alkenes. Advanced analytical techniques like GC-MS or HPLC coupled with kinetic studies help identify dominant pathways. Adjusting acid strength (e.g., phosphoric vs. sulfuric acid) or reaction time can shift selectivity .

Q. Basic: What spectroscopic methods are used to characterize this compound?

Core techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and cyclohexanone backbone integrity.
  • IR : Ketone C=O stretch (~1715 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns verify molecular weight and structural motifs .

Q. Advanced: How does single-crystal X-ray diffraction (XRD) resolve structural ambiguities in cyclohexanone derivatives?

Single-crystal XRD provides unambiguous confirmation of stereochemistry and substituent orientation. For instance, in studies of pharmacologically active analogs, XRD revealed the equatorial vs. axial positioning of the 4-methoxyphenyl group, which influences biological activity. This method is critical for resolving tautomeric equilibria or chiral center configurations that NMR alone cannot distinguish .

Q. Basic: What known biological activities are associated with structural analogs of this compound?

Cyclohexanone derivatives with arylalkyl substituents exhibit neuropharmacological potential. For example, Methoxetamine (MXE), a ketamine analog with a 3-methoxyphenyl group, shows NMDA receptor antagonism. Structural similarities suggest possible analgesic or anesthetic properties, though specific activity for this compound requires empirical validation .

Q. Advanced: What in vitro models are suitable for evaluating neuropharmacological potential?

Primary neuronal cultures or transfected HEK293 cells expressing NMDA receptors are used to assess receptor binding affinity. Competitive radioligand assays (e.g., 3^3H-MK-801 displacement) quantify inhibition. Concurrent cytotoxicity assays (e.g., MTT or LDH release) differentiate therapeutic effects from nonspecific cell damage. Dose-response curves and Schild analysis further refine potency estimates .

Q. Basic: What safety precautions are necessary when handling this compound?

Standard PPE (gloves, goggles, lab coat) and fume hood use are mandatory. The compound may irritate mucous membranes; avoid inhalation or skin contact. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion. Store at room temperature in airtight containers away from oxidizers .

Q. Advanced: How to mitigate risks when scaling up synthesis involving hazardous intermediates?

For large-scale reactions:

  • Use flow chemistry to minimize exposure to volatile intermediates.
  • Implement online monitoring (e.g., inline FTIR or Raman spectroscopy) to detect exothermic events or unstable byproducts.
  • Optimize quenching protocols (e.g., slow addition to cold aqueous buffers) to prevent runaway reactions. Safety data sheets (SDS) for precursors like 4-methoxyphenyl acetonitrile must guide hazard assessments .

Q. Basic: How is purity assessed for this compound in research settings?

Purity is validated via:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC with FID.
  • Melting Point : Sharp melting range (e.g., 110–112°C) indicates homogeneity.
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values within ±0.3% .

Q. Advanced: What strategies address contradictions in synthetic yield or reproducibility?

Contradictions often arise from trace moisture or catalyst deactivation. Strategies include:

  • Karl Fischer titration to ensure anhydrous conditions.
  • Design of Experiments (DoE) : Multivariate analysis (e.g., varying catalyst loading, temperature) identifies critical parameters.
  • In situ IR probes track reaction progress in real time, enabling mid-process adjustments .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUCIIVYHABPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642374
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-44-9
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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